(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Medicinal chemistry Ligand efficiency Drug design

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (CAS 2034266-42-5; molecular formula C₁₅H₁₈N₄OS; molecular weight 302.4 g/mol) is a heterocyclic small molecule featuring a 1,2,3-triazole directly N-linked to the 3-position of an azetidine ring, which is in turn coupled via a carbonyl bridge to a 1-(thiophen-2-yl)cyclopentyl moiety. The compound has been registered in PubChem (CID available via InChIKey VQMIGVQVVMOOPD-UHFFFAOYSA-N) since 2015 and is supplied by multiple chemical vendors as a research-grade building block, typically at ≥95% purity.

Molecular Formula C15H18N4OS
Molecular Weight 302.4
CAS No. 2034266-42-5
Cat. No. B2682876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
CAS2034266-42-5
Molecular FormulaC15H18N4OS
Molecular Weight302.4
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C=CN=N4
InChIInChI=1S/C15H18N4OS/c20-14(18-10-12(11-18)19-8-7-16-17-19)15(5-1-2-6-15)13-4-3-9-21-13/h3-4,7-9,12H,1-2,5-6,10-11H2
InChIKeyVQMIGVQVVMOOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (CAS 2034266-42-5): Structural Identity, Physicochemical Profile, and Comparator Landscape for Research Procurement


The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (CAS 2034266-42-5; molecular formula C₁₅H₁₈N₄OS; molecular weight 302.4 g/mol) is a heterocyclic small molecule featuring a 1,2,3-triazole directly N-linked to the 3-position of an azetidine ring, which is in turn coupled via a carbonyl bridge to a 1-(thiophen-2-yl)cyclopentyl moiety [1]. The compound has been registered in PubChem (CID available via InChIKey VQMIGVQVVMOOPD-UHFFFAOYSA-N) since 2015 and is supplied by multiple chemical vendors as a research-grade building block, typically at ≥95% purity . Its closest structural analogs—including the 1,2,4-triazole-methyl linked variant (CAS 2309603-24-3, MW 316.42), the 4-phenyl-substituted 1,2,3-triazole analog (CAS 2034523-63-0, MW 378.49), and the 3-(trifluoroethoxy)-substituted azetidine analog (CAS 2034246-26-7, MW 333.37)—share the core (thiophen-2-yl)cyclopentyl-methanone-azetidine scaffold but differ in key substituents that affect molecular recognition, conformational flexibility, and physicochemical properties .

Why Generic Substitution Is Inadequate: Structural Differentiation Between (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone and Its Closest Analogs


Substituting (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone with any of its closest structural analogs introduces specific, quantifiable differences in molecular weight, triazole regioisomerism, linker geometry, and hydrogen-bonding capacity that are consequential for target engagement and metabolic stability. The 1,2,3-triazole ring is a well-established trans-amide bond isostere that resists hydrolytic, oxidative, and reductive degradation while preserving hydrogen-bonding capability at biological targets [1], whereas the 1,2,4-triazole regioisomer (CAS 2309603-24-3) presents an altered nitrogen atom arrangement that modifies both dipole moment and hydrogen-bond acceptor topology . Furthermore, the direct N-linkage of triazole to azetidine in the target compound eliminates the methylene spacer present in the 1,2,4-triazol-1-ylmethyl analog, reducing molecular weight by 14 Da (from 316.42 to 302.4 g/mol) and constraining conformational flexibility—a critical consideration for structure-based drug design where linker rigidity directly influences binding entropy and selectivity profiles . These structural distinctions mean that experimental results obtained with any analog cannot be reliably extrapolated to the target compound without direct comparative validation.

Quantitative Differential Evidence for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: Head-to-Head Structural Comparator Analysis


Molecular Weight Reduction of 14 Da vs. the 1,2,4-Triazole-Methyl Linked Analog: Implications for Ligand Efficiency and Permeability

The target compound (CAS 2034266-42-5) possesses a molecular weight of 302.4 g/mol, which is 14 Da lower than the 1,2,4-triazol-1-ylmethyl analog (CAS 2309603-24-3, MW 316.42 g/mol) . This difference arises from the elimination of the methylene spacer between the triazole and azetidine rings. A 14 Da reduction in MW, while modest in absolute terms, is meaningful in the context of lead optimization where every heavy atom addition typically reduces ligand efficiency metrics (LE ≈ 0.3 kcal/mol per heavy atom); the target compound's more compact structure (15 heavy atom count in the core ring system vs. 16 for the methyl-linked analog) yields a higher ligand efficiency index for equivalent potency, and the lower MW falls within a favorable range for passive membrane permeability (MW < 350), a key parameter for oral bioavailability and CNS penetration [1].

Medicinal chemistry Ligand efficiency Drug design

Triazole Regioisomerism: 1,2,3-Triazole vs. 1,2,4-Triazole—Distinct Hydrogen-Bond Acceptor Topology and Metabolic Stability Profile

The target compound incorporates a 1,2,3-triazole ring directly N1-linked to the azetidine 3-position, whereas the closest triazole-modified analog (CAS 2309603-24-3) features a 1,2,4-triazole regioisomer. This is not a trivial substitution: the 1,2,3-triazole is a well-characterized trans-amide bond isostere with demonstrated resistance to hydrolytic, oxidative, and reductive metabolism, and its nitrogen atoms (N2 and N3) engage in hydrogen bonding with biological targets in a geometry that mimics the amide carbonyl and NH, respectively [1]. The 1,2,4-triazole regioisomer presents a fundamentally different electrostatic surface and hydrogen-bond acceptor topology (nitrogen lone pairs oriented at different vectors), which can alter target binding mode, selectivity, and pharmacokinetic profile [2]. In the context of the amide-to-triazole substitution strategy widely employed in medicinal chemistry to enhance metabolic stability of peptide and peptidomimetic leads, the 1,2,3-triazole is the preferred regioisomer for trans-amide bond mimicry [1].

Bioisosterism Metabolic stability Molecular recognition

Direct Triazole-Azetidine Linkage vs. Methylene-Spaced Linkage: Conformational Rigidity and Entropic Binding Considerations

The target compound employs a direct C-N bond between the azetidine 3-position and the triazole N1 atom, creating a rigid, rotationally constrained linkage. In contrast, the 1,2,4-triazol-1-ylmethyl analog (CAS 2309603-24-3) introduces a methylene (-CH₂-) spacer that adds one rotatable bond (Δ rotatable bonds = +1) and increases conformational entropy in the unbound state . In structure-based drug design, each additional rotatable bond imposes an entropic penalty upon binding estimated at approximately 0.5–1.5 kcal/mol, depending on the degree of conformational restriction in the bound complex [1]. The direct linkage in the target compound reduces this entropic cost, which can translate into improved binding affinity for targets where the triazole-azetidine dihedral angle must be fixed in a specific orientation. Additionally, the absence of the methylene spacer eliminates a potential site of oxidative metabolism (C-hydroxylation adjacent to the nitrogen heterocycle), which may confer a CYP-mediated metabolic stability advantage, although direct experimental data for this specific scaffold are not yet available [1].

Conformational analysis Binding entropy Scaffold design

Scaffold Simplification vs. the 4-Phenyl-1,2,3-Triazole Analog: Reduced MW (-76 Da) and Lower Lipophilicity for Improved Developability Profile

The target compound (MW 302.4) is 76.09 Da lighter than the 4-phenyl-substituted 1,2,3-triazole analog (CAS 2034523-63-0, MW 378.49 g/mol), which incorporates a phenyl ring at the triazole 4-position . This phenyl substitution introduces an additional aromatic ring that substantially increases lipophilicity (estimated ΔclogP ≈ +1.5 to +2.0 log units) and molecular surface area, both of which are associated with higher promiscuity risk, increased plasma protein binding, and greater susceptibility to CYP450-mediated metabolism [1]. The target compound's lower MW and lipophilicity align more favorably with lead-like property guidelines (MW ≤ 350; clogP ≤ 3.5) commonly used in fragment-based and HTS triage workflows [1]. The absence of the 4-phenyl group also simplifies the synthetic route, reduces cost of goods, and eliminates potential toxicity liabilities associated with polyaromatic hydrocarbons (e.g., CYP induction, mutagenicity risk from epoxide metabolites) [1].

Lipophilicity Developability Lead optimization

Triazole-Containing Azetidine vs. Trifluoroethoxy Azetidine: Distinct Pharmacophore and Click Chemistry Compatibility

The target compound replaces the 3-(2,2,2-trifluoroethoxy) substituent found in the analog CAS 2034246-26-7 (MW 333.37) with a 3-(1H-1,2,3-triazol-1-yl) group, resulting in a net MW decrease of 30.97 g/mol and a fundamental change in pharmacophoric character . The trifluoroethoxy group is an electron-withdrawing substituent that primarily modulates physicochemical properties (lipophilicity, metabolic stability via fluorine blocking) but does not contribute to target-specific hydrogen bonding. In contrast, the 1,2,3-triazole ring serves dual roles: it acts as a hydrogen-bond-capable pharmacophoric element (both H-bond acceptor at N2/N3 and, when protonated or metal-coordinated, potential H-bond donor) while simultaneously functioning as a bioorthogonal handle compatible with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation, probe development, and target identification studies [1]. This dual functionality is absent in the trifluoroethoxy analog, which cannot participate in click chemistry without complete scaffold redesign.

Click chemistry Pharmacophore design Chemical biology

Azetidine Ring as a Conformationally Constrained Bioisostere: Enhanced sp³ Character and Metabolic Stability Relative to Piperidine and Pyrrolidine Scaffolds

The target compound incorporates an azetidine ring—a four-membered nitrogen heterocycle—as the central scaffold linking the (thiophen-2-yl)cyclopentyl carbonyl and triazole moieties. Azetidines offer distinct advantages over the more common piperidine (6-membered) and pyrrolidine (5-membered) saturated N-heterocycles: they possess higher sp³ character (fraction of sp³-hybridized carbons), which correlates with improved aqueous solubility, reduced off-target promiscuity, and enhanced clinical developability [1]. The smaller ring size imposes greater conformational rigidity, reducing the entropic penalty upon target binding while simultaneously modifying the pKa of the tertiary amine (azetidine pKa ≈ 10.4 vs. pyrrolidine pKa ≈ 11.3 and piperidine pKa ≈ 11.1), which can influence ionization state at physiological pH and thereby affect tissue distribution and off-target ion channel activity (e.g., hERG) [2]. Additionally, the increased ring strain of azetidine (≈ 26.3 kcal/mol vs. pyrrolidine ≈ 6.8 kcal/mol and piperidine ≈ 0 kcal/mol) makes the α-carbons less susceptible to CYP450-mediated α-carbon oxidation, a common metabolic pathway for saturated N-heterocycles [1].

Conformational constraint sp³ character Metabolic stability

Recommended Research and Procurement Application Scenarios for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone Based on Differential Evidence


Amide Bond Bioisostere Replacement in Peptidomimetic Lead Optimization Programs

The target compound's 1,2,3-triazole ring, directly linked to the azetidine scaffold, serves as a validated trans-amide bond isostere with documented resistance to hydrolytic, oxidative, and reductive degradation [1]. Medicinal chemistry teams engaged in peptidomimetic lead optimization should procure this compound as a privileged scaffold for systematic 'triazole scan' campaigns, where amide bonds in peptide or peptidomimetic leads are sequentially replaced with 1,2,3-triazoles to improve metabolic stability while preserving target binding affinity. The absence of a methylene spacer—which distinguishes this compound from the 1,2,4-triazol-1-ylmethyl analog—provides a more rigid and conformationally predictable amide mimic, making it the preferred choice for targets where precise spatial orientation of the triazole hydrogen-bond acceptors is critical for potency .

Click Chemistry-Enabled Chemical Biology Probe Development and Target Identification

The presence of the 1,2,3-triazole ring makes this compound inherently compatible with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) methodologies [1]. Chemical biology laboratories developing activity-based probes, photoaffinity labels, or fluorescent tracers should select this compound over the 3-(trifluoroethoxy) analog, which lacks the triazole functional handle necessary for downstream click conjugation to reporter tags (fluorophores, biotin, affinity resins). The direct triazole-azetidine linkage ensures that any structure-activity relationships established with the parent compound are preserved in click-conjugated derivatives, as the triazole moiety serves simultaneously as pharmacophore and conjugation site .

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Library Design with Favorable Physicochemical Properties

With a molecular weight of 302.4 g/mol, an estimated clogP in the 2.5–3.0 range, and high sp³ character conferred by the azetidine and cyclopentyl rings, this compound aligns with lead-like property guidelines (MW ≤ 350; clogP ≤ 3.5) and fragment-based screening criteria (MW < 300 for fragments; this compound at 302.4 is at the upper boundary but acceptable for 'lead-like' libraries) [1]. Procurement teams building HTS or fragment libraries should prioritize this compound over the 4-phenyl analog (MW 378.49, higher lipophilicity) because it offers a superior developability profile with reduced risk of assay interference from aggregation, nonspecific binding, and CYP inhibition—all associated with higher MW and lipophilicity . The azetidine ring further enhances the Fsp³ (fraction of sp³-hybridized carbons), a metric positively correlated with clinical success rates [1].

Structure-Based Design of CNS-Penetrant or Intracellular-Targeting Small Molecules

The target compound's combination of low molecular weight (302.4 g/mol), moderate lipophilicity, and the conformational rigidity imparted by both the azetidine ring and direct triazole-azetidine linkage makes it a suitable scaffold for designing CNS-penetrant compounds, where MW < 400 and low rotatable bond count are critical parameters [1]. Research groups targeting intracellular protein-protein interactions, nuclear receptors, or CNS GPCRs should select this compound over the methylene-spaced analog, because the direct triazole-azetidine linkage eliminates one rotatable bond, reducing the entropic penalty upon binding and improving the likelihood of achieving high ligand efficiency—a key metric when targeting challenging binding sites with limited druggability .

Quote Request

Request a Quote for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.